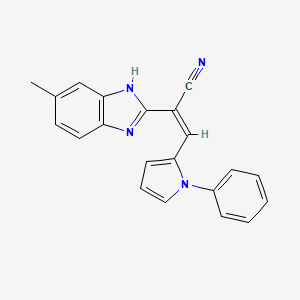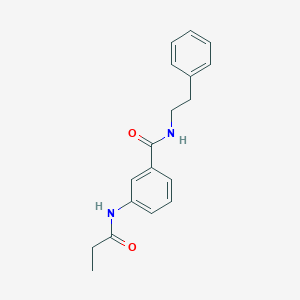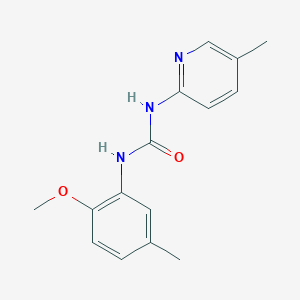![molecular formula C22H28N2O3 B5340313 (3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B5340313.png)
(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a phenylmethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the morpholine group, and the attachment of the phenylmethoxyphenyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the Phenylmethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate phenylmethoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to the active site.
Receptors: Modulation of receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways: Involvement in biochemical pathways, affecting cellular processes such as metabolism or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is unique due to its combination of a morpholine ring, a pyrrolidine ring, and a phenylmethoxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-22-16-23(15-21(22)24-9-11-26-12-10-24)14-19-7-4-8-20(13-19)27-17-18-5-2-1-3-6-18/h1-8,13,21-22,25H,9-12,14-17H2/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXDVYQPDVWBII-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide](/img/structure/B5340233.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5340237.png)
![6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5340242.png)
![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)

![1-(4-Chlorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B5340265.png)
![N-cyclohexyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5340267.png)
![4-(cyclopropylmethyl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5340278.png)


![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5340299.png)
![2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B5340308.png)
![8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5340309.png)

